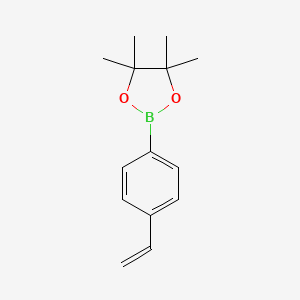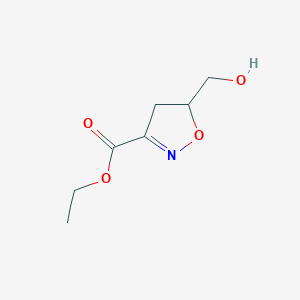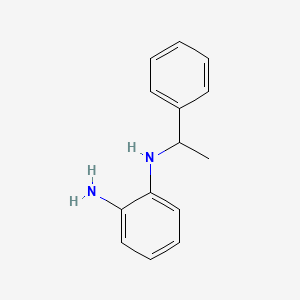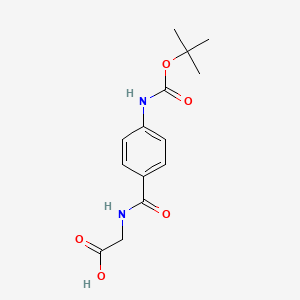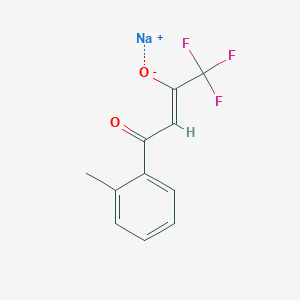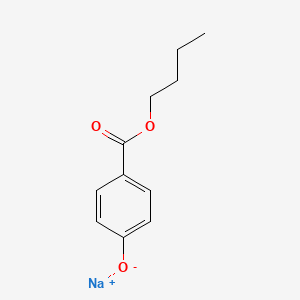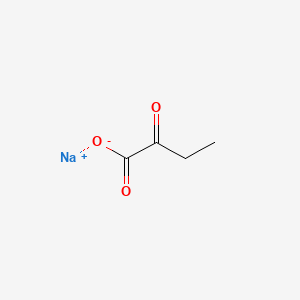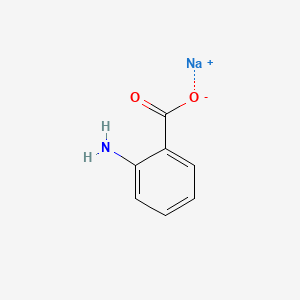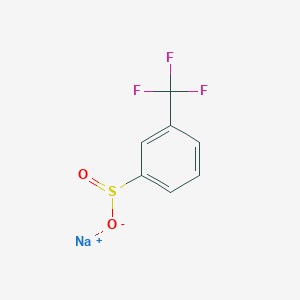
2-(プロピルアミノ)酢酸塩酸塩
概要
説明
2-(Propylamino)acetic acid hydrochloride (2-PAH) is a synthetic compound that is used in a variety of scientific research applications. It is an organic compound that is composed of a propylamine group and a carboxylic acid group. It is a white, solid, odorless, and slightly bitter-tasting compound. 2-PAH has a molecular weight of 187.6 g/mol and a melting point of 97-99 °C. It is soluble in water, methanol, and ethanol.
科学的研究の応用
酸塩基触媒作用
最後に、2-(プロピルアミノ)酢酸塩酸塩は酸塩基触媒作用に使用されます。これは、プロピルアミンと酢酸の間の反応を促進し、化合物が酢酸のカルボン酸基をプロトン化することで触媒として作用します。 このプロセスは、反応機構の研究と合成方法の開発において重要です .
Safety and Hazards
将来の方向性
The applications of 2-(Propylamino)acetic acid hydrochloride span across diverse scientific research domains . It finds utility in studying enzyme kinetics, serving as a substrate for enzymes, and as a model compound for investigating enzyme mechanisms . Its role as an intermediate in the synthesis of various compounds suggests potential for further exploration in the fields of drug development, pesticide formulation, dye production, and more .
作用機序
Target of Action
It is known that this compound is extensively utilized in scientific research for various purposes .
Mode of Action
2-(Propylamino)acetic acid hydrochloride acts as an acid-base catalyst, facilitating the reaction between propylamine and acetic acid . The protonation of acetic acid’s carboxylic acid group by the compound acts as the catalyst, resulting in the formation of a carboxylate anion . This anion then reacts with the amine group of propylamine, leading to the synthesis of the final product—2-(Propylamino)acetic acid hydrochloride .
Biochemical Pathways
It is known that this compound serves as an intermediate during the synthesis of numerous compounds, including drugs, pesticides, and dyes . It also acts as a reagent in organic synthesis, a buffer in chromatography, and a catalyst in the polymerization of vinyl monomers .
Pharmacokinetics
It is known that this compound exhibits solubility in water, methanol, and ethanol , which could potentially influence its bioavailability.
Result of Action
This compound finds utility in studying enzyme kinetics, serving as a substrate for enzymes and as a model compound for investigating enzyme mechanisms .
Action Environment
It is recommended to store this compound at room temperature, in a dry and cool environment .
生化学分析
Biochemical Properties
2-(Propylamino)acetic acid hydrochloride plays a significant role in biochemical reactions. It acts as an acid-base catalyst, facilitating the reaction between propylamine and acetic acid. The protonation of the carboxylic acid group by the compound results in the formation of a carboxylate anion, which then reacts with the amine group of propylamine to form the final product . This compound interacts with various enzymes and proteins, serving as a substrate for enzyme kinetics studies and as a model compound for investigating enzyme mechanisms .
Cellular Effects
2-(Propylamino)acetic acid hydrochloride influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and proteins can lead to changes in cellular functions, including alterations in metabolic flux and the regulation of gene expression
Molecular Mechanism
The molecular mechanism of 2-(Propylamino)acetic acid hydrochloride involves its interaction with biomolecules at the molecular level. The compound acts as an acid-base catalyst, facilitating the protonation of acetic acid’s carboxylic acid group, leading to the formation of a carboxylate anion . This anion then reacts with the amine group of propylamine, resulting in the synthesis of the final product. Additionally, the compound’s role as a substrate in enzyme kinetics studies helps elucidate enzyme mechanisms and their interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Propylamino)acetic acid hydrochloride can change over time. The compound’s stability and degradation are essential factors to consider in long-term studies. It is known to be stable under standard storage conditions, but its effects on cellular function may vary depending on the duration of exposure and experimental conditions . Long-term studies in vitro and in vivo have shown that the compound can influence cellular processes over extended periods, providing valuable insights into its biochemical properties .
Dosage Effects in Animal Models
The effects of 2-(Propylamino)acetic acid hydrochloride vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with specific dosages required to achieve desired biochemical outcomes . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in research applications.
Metabolic Pathways
2-(Propylamino)acetic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2-(Propylamino)acetic acid hydrochloride within cells and tissues are essential for understanding its biochemical effects. The compound interacts with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(Propylamino)acetic acid hydrochloride plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
2-(propylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-2-3-6-4-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLMPPQSHGLURZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40637293 | |
| Record name | N-Propylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40637293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6939-13-5 | |
| Record name | NSC56781 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Propylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40637293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



